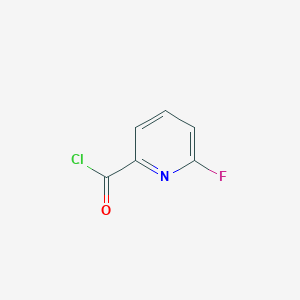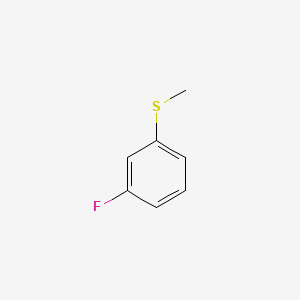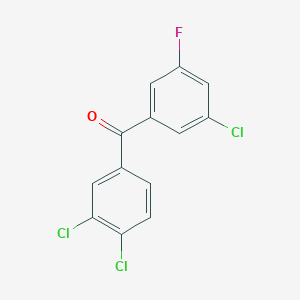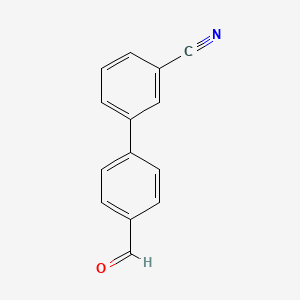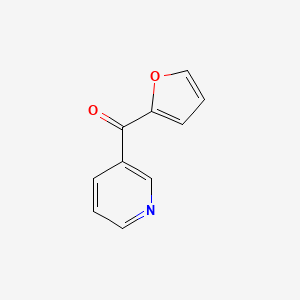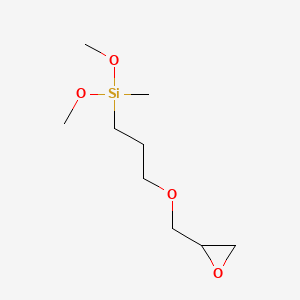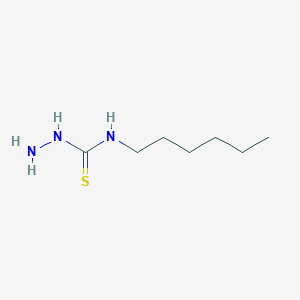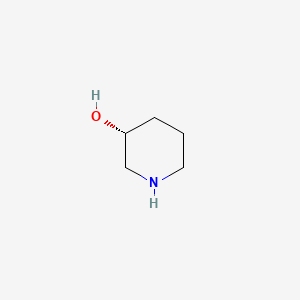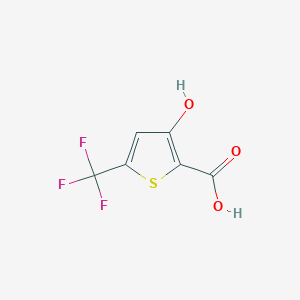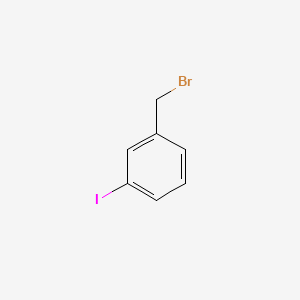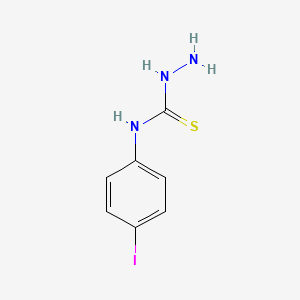
4-(3-Methyl-piperidin-1-yl)-piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Methyl-piperidin-1-yl)-piperidine is a chemical compound that belongs to the class of piperidines. Piperidines are heterocyclic organic compounds containing a six-membered ring with five carbon atoms and one nitrogen atom. This compound is characterized by the presence of two piperidine rings, one of which is substituted with a methyl group at the third position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methyl-piperidin-1-yl)-piperidine typically involves the reaction of piperidine with 3-methylpiperidine under specific conditions. One common method is the reductive amination of 3-methylpiperidine with piperidine using a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic hydrogenation and other advanced techniques can optimize the reaction conditions and minimize by-products.
化学反応の分析
Types of Reactions
4-(3-Methyl-piperidin-1-yl)-piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to produce secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Alkyl halides in the presence of a base such as sodium hydride in an aprotic solvent like dimethylformamide.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Various N-substituted derivatives.
科学的研究の応用
4-(3-Methyl-piperidin-1-yl)-piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(3-Methyl-piperidin-1-yl)-piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular structure of the compound.
類似化合物との比較
Similar Compounds
Piperidine: The parent compound with a single piperidine ring.
3-Methylpiperidine: A piperidine derivative with a methyl group at the third position.
4-(3-Methyl-piperidin-1-yl)-phenylamine: A related compound with a phenyl group attached to the piperidine ring.
Uniqueness
4-(3-Methyl-piperidin-1-yl)-piperidine is unique due to the presence of two piperidine rings and the specific substitution pattern. This structural feature imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
特性
CAS番号 |
436099-89-7 |
|---|---|
分子式 |
C11H23ClN2 |
分子量 |
218.77 g/mol |
IUPAC名 |
3-methyl-1-piperidin-4-ylpiperidine;hydrochloride |
InChI |
InChI=1S/C11H22N2.ClH/c1-10-3-2-8-13(9-10)11-4-6-12-7-5-11;/h10-12H,2-9H2,1H3;1H |
InChIキー |
GEJPJAVUIOTAGD-UHFFFAOYSA-N |
SMILES |
CC1CCCN(C1)C2CCNCC2 |
正規SMILES |
CC1CCCN(C1)C2CCNCC2.Cl |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



